[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol

Organic Synthesis Medicinal Chemistry Building Block Strategy

[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol (CAS 2375195-17-6) is a bifunctional 2-oxabicyclo[2.2.2]octane derivative bearing an iodomethyl group at the bridgehead 1-position and a hydroxymethyl group at the 4-position. The 2-oxabicyclo[2.2.2]octane core has been validated as a saturated bioisostere of the para-substituted phenyl ring with demonstrated improvements in water solubility, metabolic stability, and reduced lipophilicity when incorporated into drug scaffolds such as imatinib.

Molecular Formula C9H15IO2
Molecular Weight 282.121
CAS No. 2375195-17-6
Cat. No. B3012846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
CAS2375195-17-6
Molecular FormulaC9H15IO2
Molecular Weight282.121
Structural Identifiers
SMILESC1CC2(CCC1(CO2)CO)CI
InChIInChI=1S/C9H15IO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7H2
InChIKeyAEEALHABOKQCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol – CAS 2375195-17-6: Core Scaffold Identity and Physicochemical Profile for Procurement Specification


[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol (CAS 2375195-17-6) is a bifunctional 2-oxabicyclo[2.2.2]octane derivative bearing an iodomethyl group at the bridgehead 1-position and a hydroxymethyl group at the 4-position [1]. The 2-oxabicyclo[2.2.2]octane core has been validated as a saturated bioisostere of the para-substituted phenyl ring with demonstrated improvements in water solubility, metabolic stability, and reduced lipophilicity when incorporated into drug scaffolds such as imatinib [2]. The compound is supplied as a research intermediate with a typical purity of 97% (HPLC) and a molecular weight of 282.12 g·mol⁻¹ (C₉H₁₅IO₂) [1].

Why [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Cannot Be Replaced by Close Analogs: Orthogonal Functional Handle Constraints for [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Procurement


Simple substitution with the mono-functional analog 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane (CAS 1447943-01-2, lacking the 4-hydroxymethyl group) or {2-oxabicyclo[2.2.2]octan-4-yl}methanol (CAS 2168235-11-6, lacking the 1-iodomethyl group) eliminates one of the two orthogonal reactive handles required for sequential derivatization [1]. The iodomethyl group serves as a prime electrophilic center for nucleophilic substitution (SN2-active towards azide, amine, thiol nucleophiles), while the hydroxymethyl group enables oxidation to the carboxylic acid, protection as a silyl or benzyl ether, or Mitsunobu-type transformations without interfering with the iodide [2]. Analogs with alternative 4-substituents (e.g., carboxylic acid CAS 2825007-89-2, Boc-amine CAS 2701680-05-7, or methyl CAS 2276307-57-2) alter the hydrogen-bond donor/acceptor profile and preclude the alcohol-specific chemistry that this compound uniquely enables [1].

Quantitative Differentiation Evidence for [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Against Closest Analogs


Dual Orthogonal Functional Handles vs. Single-Handle Analogs: Functional Group Count and Derivatization Pathway Multiplicity for [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol

The target compound possesses two chemically orthogonal functional groups — a primary alkyl iodide (–CH₂I) at the bridgehead 1-position and a primary alcohol (–CH₂OH) at the 4-position — enabling sequential, protecting-group-minimal derivatization [1]. In contrast, the closest analog 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane (CAS 1447943-01-2) bears only the iodomethyl group, and {2-oxabicyclo[2.2.2]octan-4-yl}methanol (CAS 2168235-11-6) bears only the hydroxymethyl group . The –CH₂I group undergoes SN2 nucleophilic displacement with azide, amines, thiols, and cyanide, while the –CH₂OH group can be independently oxidized to the carboxylic acid, tosylated/mesylated, or protected as a silyl ether [2].

Organic Synthesis Medicinal Chemistry Building Block Strategy

Bioisosteric Scaffold Validation: Quantitative Physicochemical Advantages of the 2-Oxabicyclo[2.2.2]octane Core Over Bicyclo[2.2.2]octane and Phenyl Ring in Imatinib

The 2-oxabicyclo[2.2.2]octane core — the parent scaffold of the target compound — has been directly compared against the bicyclo[2.2.2]octane core and the native phenyl ring in imatinib [1]. Replacement of the para-substituted phenyl ring with 2-oxabicyclo[2.2.2]octane increased water solubility close to original values (389 µM vs. 351 µM for imatinib; bicyclo[2.2.2]octane decreased solubility to 113 µM, a >3-fold reduction). Lipophilicity was reduced: clogP 2.6 (2-oxa) vs. 3.6 (bicyclo[2.2.2]octane) vs. 4.5 (imatinib); experimental logD 1.8 (2-oxa) vs. 2.7 (bicyclo[2.2.2]octane) vs. 2.6 (imatinib). Metabolic stability in human liver microsomes improved: CLint = 19 µL·min⁻¹·mg⁻¹ (2-oxa) vs. 16 (bicyclo[2.2.2]octane) vs. 28 (imatinib); half-life t₁/₂ = 87 min (2-oxa) vs. 60 min (imatinib) [1].

Drug Discovery Bioisostere Physicochemical Properties Metabolic Stability

Computed Physicochemical Property Differentiation: XLogP3, TPSA, and H-Bond Donor/Acceptor Counts vs. Mono-functional and Carboxylic Acid Analogs

The target compound has a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 29.5 Ų, one hydrogen bond donor (HBD), and two hydrogen bond acceptors (HBA) [1]. The closest mono-functional analog 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane (MW 252.09, C₈H₁₃IO) has no HBD and only one HBA (the ether oxygen), predicting significantly lower aqueous solubility and different membrane permeability . The carboxylic acid analog (CAS 2825007-89-2, MW 296.1, C₉H₁₃IO₃) has an additional HBD and HBA due to the –CO₂H group, increasing TPSA and likely reducing passive membrane permeation compared to the alcohol [2]. The target compound's intermediate logP (1.5) and balanced HBD/HBA profile fall within favorable drug-like property space, whereas the non-hydroxymethyl analog is more lipophilic and the carboxylic acid analog more polar [1].

Computational Chemistry Drug-likeness ADME Prediction

Impact and Thermal Sensitiveness Profile: Iodo- vs. Hydroxymethyl-Substituted Bicyclo[2.2.2]octanes for Laboratory Safety and Handling Compliance

A comparative study of impact and thermal sensitiveness across cubane, bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) systems bearing carboxyl-, hydroxymethyl-, and iodo-substituents found that iodo-substituted systems were more impact-sensitive than their hydroxymethyl or carboxyl counterparts, while all BCO derivatives were unresponsive to impact compared to cubane and BCP analogs [1]. The target compound, bearing both iodo and hydroxymethyl substituents on a BCO scaffold, presents a differentiated safety profile: the BCO core provides inherent impact insensitivity, while the hydroxymethyl group accelerates thermodecomposition relative to carboxyl analogs [1]. Consistent with this, vendor specifications recommend storage at 2–8°C with protection from light, in contrast to the non-iodinated analog {2-oxabicyclo[2.2.2]octan-4-yl}methanol, which is stable at room temperature .

Chemical Safety Energetic Materials Handling and Storage Procurement Risk

Iodomethyl Group Reactivity: Proven Derivatization Pathways from the 2-Oxabicyclo[2.2.2]octane Literature for Diversification Strategy

The iodomethyl group in 2-oxabicyclo[2.2.2]octane derivatives has been demonstrated to undergo efficient nucleophilic substitution with sodium azide (→ azidomethyl), followed by reduction to the aminomethyl derivative, and with potassium acetate (→ acetoxymethyl) followed by hydrolysis to the hydroxymethyl derivative [1]. In the Nature Communications study, iodide 6 (1-(iodomethyl)-2-oxabicyclo[2.2.2]octane) was converted to the corresponding azide 61 (NaN₃, DMF) and subsequently reduced to amine 62, and also to the acetoxymethyl derivative 57 (KOAc) then hydrolyzed to alcohol 59 [1]. The target compound, bearing both the iodomethyl and a pre-installed hydroxymethyl group, can undergo these same transformations at the iodide center while the alcohol is orthogonally protected or directly further functionalized, effectively saving one deprotection/reprotection cycle compared to starting from the mono-iodide analog.

Synthetic Methodology Nucleophilic Substitution Late-Stage Functionalization

Commercial Availability and Purity Benchmarking: Minimum 97% Purity with Cold-Chain Storage Requirements vs. Room-Temperature-Stable Analogs

The target compound is commercially available from multiple suppliers with a minimum purity specification of 97% (HPLC) [1]. The non-iodinated analog {2-oxabicyclo[2.2.2]octan-4-yl}methanol (CAS 2168235-11-6) is specified at 95% minimum purity and is stable at room temperature, while the target compound requires storage at 2–8°C with protection from light due to the light-sensitive C–I bond . Pricing data indicates that the target compound commands a premium consistent with its dual-functional-handle complexity: approximately €295–€1,111 per unit depending on quantity, compared to €717 for 50 mg of the simpler mono-iodide analog 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane .

Chemical Procurement Supply Chain Quality Specification

Optimal Application Scenarios for [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Dual Bridgehead Diversification on a Validated Phenyl Bioisostere Scaffold

When a medicinal chemistry program seeks to replace a para-substituted phenyl ring with a saturated bioisostere while simultaneously exploring SAR at two exit vectors, this compound provides the validated 2-oxabicyclo[2.2.2]octane core with two chemically orthogonal handles. The iodomethyl group enables rapid SN2 diversification (azide, amine, thiol libraries), while the hydroxymethyl group supports independent oxidation, protection, or Mitsunobu chemistry — all without cross-interference [1][2]. The core's demonstrated improvements in solubility (+244% vs. bicyclo[2.2.2]octane), reduced lipophilicity (logD 1.8 vs. 2.7), and enhanced metabolic stability (t₁/₂ +45% vs. native imatinib) provide a quantitative rationale for selecting this scaffold over the non-oxa bicyclo[2.2.2]octane or cubane alternatives [2].

Synthesis of 4-Aminomethyl-1-substituted-2-oxabicyclo[2.2.2]octane Derivatives via Iodide Displacement with the Hydroxymethyl Group as a Latent Aldehyde or Carboxylic Acid

For programs targeting amine-containing bioisosteres, the iodomethyl group can be displaced with sodium azide and reduced to the aminomethyl derivative (as demonstrated for iodide 6 → azide 61 → amine 62), while the hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid oxidation state [2]. This two-directional elaboration strategy is not accessible with the mono-iodide analog 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane (which lacks the 4-OH handle) or the mono-alcohol analog (which lacks the iodomethyl electrophile) .

Physicochemical Property Optimization in CNS Drug Discovery: Balancing logP and TPSA with a Dual-Handle Building Block

The target compound's computed XLogP3 of 1.5 and TPSA of 29.5 Ų place it in a favorable CNS drug-like property space (typically logP 1–4, TPSA < 60–70 Ų) [1]. In contrast, the non-hydroxymethyl analog is more lipophilic (estimated XLogP ~2.5), and the carboxylic acid analog is more polar with higher TPSA. For CNS programs where fine-tuning of passive permeability and P-glycoprotein efflux is critical, this intermediate scaffold offers a starting point that balances the two parameters, reducing the number of property-modulating iterations needed [1].

Safety-Conscious Scale-Up of Iodinated Bicyclic Building Blocks: Leveraging BCO Scaffold Impact Insensitivity for Kilogram-Scale Synthesis

Unlike iodo-substituted cubane or bicyclo[1.1.1]pentane derivatives, which exhibit impact sensitivity, the bicyclo[2.2.2]octane scaffold is impact-insensitive even with iodo-substitution [3]. This safety advantage, combined with the demonstrated multigram-scale synthesis of the related iodide 6 (135 g obtained in a single run) [2], makes the target compound a viable candidate for scale-up in medicinal chemistry and process research settings where energetic material restrictions would preclude cubane or BCP analogs. The cold-storage requirement (2–8°C) is a manageable logistical constraint compared to the safety risks of impact-sensitive alternatives .

Quote Request

Request a Quote for [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.